molecular formula C4H9N3O3 B1518245 2-(2-hydroxyacetyl)-N-methylhydrazinecarboxamide CAS No. 1613307-26-8

2-(2-hydroxyacetyl)-N-methylhydrazinecarboxamide

Cat. No.: B1518245
CAS No.: 1613307-26-8
M. Wt: 147.13 g/mol
InChI Key: UTTHWAWJTFTVKE-UHFFFAOYSA-N
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Description

2-(2-Hydroxyacetyl)-N-methylhydrazinecarboxamide is a hydrazinecarboxamide derivative characterized by a hydroxyacetyl group (-COCH₂OH) attached to a hydrazinecarboxamide backbone with an N-methyl substitution.

Properties

IUPAC Name

1-[(2-hydroxyacetyl)amino]-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O3/c1-5-4(10)7-6-3(9)2-8/h8H,2H2,1H3,(H,6,9)(H2,5,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTHWAWJTFTVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NNC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401188479
Record name Acetic acid, 2-hydroxy-, 2-[(methylamino)carbonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613307-26-8
Record name Acetic acid, 2-hydroxy-, 2-[(methylamino)carbonyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613307-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-hydroxy-, 2-[(methylamino)carbonyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401188479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Hydroxyacetyl)-N-methylhydrazine-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.249.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

2-(2-hydroxyacetyl)-N-methylhydrazinecarboxamide, also known as a derivative of hydrazine, has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C5_5H8_8N4_4O3_3
  • Molecular Weight : 172.14 g/mol
  • Structure : The compound features a hydrazine backbone with a hydroxyl and acetamido group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
  • Cell Signaling Modulation : It may influence cell signaling pathways, particularly those related to apoptosis and cell survival.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in various cancer cell lines.,
AntioxidantReduces oxidative stress markers in vitro.
Enzyme InhibitionInhibits specific metabolic enzymes involved in tumor growth.
NeuroprotectiveShows potential protective effects against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in different contexts:

  • Anticancer Studies : A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM, suggesting it could be a candidate for further development in cancer therapies .
  • Neuroprotective Effects : Research highlighted its potential neuroprotective effects in models of neurodegeneration. In vitro assays showed that treatment with the compound reduced neuronal cell death induced by oxidative stress, suggesting a mechanism involving antioxidant activity .
  • Metabolic Pathway Modulation : Another study focused on its role in modulating metabolic pathways linked to diabetes management. The compound was found to enhance insulin sensitivity in cellular models, indicating a possible therapeutic application in metabolic disorders .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to 2-(2-hydroxyacetyl)-N-methylhydrazinecarboxamide exhibit anticancer properties. These compounds can act as inhibitors of specific enzymes involved in tumor growth. For instance, studies have shown that hydrazine derivatives can induce apoptosis in cancer cells, suggesting a potential therapeutic avenue for cancer treatment .

Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects. It could potentially mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism may involve the modulation of signaling pathways that protect against cellular damage.

Biochemical Applications

Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes, particularly those involved in metabolic pathways. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can be leveraged in drug design for conditions requiring reduced cell proliferation .

Synthesis of Hydrazones
In organic chemistry, this compound can serve as a precursor for synthesizing hydrazones, which are valuable intermediates in the production of pharmaceuticals and agrochemicals . The ability to form stable hydrazones enhances its utility in synthetic organic chemistry.

Toxicology Studies

Predictive Toxicology
The compound's structure allows for the assessment of its toxicity through computational models and experimental studies. It is essential to evaluate the safety profile of new compounds before their application in therapeutic contexts. Toxicological studies focus on understanding the compound's interactions with biological systems and its potential adverse effects .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in various cancer cell lines; potential as a chemotherapeutic agent.
NeuroprotectionReduced oxidative stress markers in neuronal cell cultures; implications for neurodegeneration prevention.
Enzyme InhibitionDemonstrated inhibition of DHFR; potential applications in cancer therapy.
Toxicity AssessmentEvaluated using predictive models; highlighted safety concerns for further research.

Chemical Reactions Analysis

Reaction Optimization and Byproduct Control

Process improvements focus on minimizing side reactions:

  • Temperature Control : Maintaining reaction temperatures below 0°C during phenyl chloroformate and methylamine reactions prevents undesired hydrolysis .

  • Solvent Selection : IPA ensures solubility of intermediates while avoiding side reactions with polar aprotic solvents .

Critical Parameters

ParameterOptimal RangeImpact on Reaction Efficiency
Hydrazine stoichiometry1.2–1.5 equivalentsPrevents over-substitution
Glycolic acid additionSlow, continuousReduces dimerization

Purification and Isolation

Post-reaction workup involves crystallization and filtration:

Purification Methods

MethodSolvent SystemPurity Achieved
CrystallizationIPA/Water (3:1)>98%
Acid-Base ExtractionHCl/NaOHRemoves residual glycolic acid
  • Residual solvents (e.g., IPA) are reduced to <500 ppm via vacuum drying .

Flow Reactor Adaptation

A continuous-flow process was developed to enhance scalability:

Flow Reactor Configuration

ComponentFunction
Dual Inlet SystemSimultaneously feeds ester and base
Teflon Tubing (ID 2 mm)Residence time: 15–20 min
Inline QuenchTFAA/TEA mixture stops reaction

This setup achieves 85% yield with 30% reduced solvent waste compared to batch methods .

Stability and Reactivity Profile

  • Thermal Stability : Decomposes above 150°C, releasing CO₂ and methylamine .

  • Hydrolytic Sensitivity : Unstable in strong acidic/basic conditions (pH <2 or >10) .

Degradation Products

ConditionMajor Products
Acidic (pH 2)Glycolic acid, methylhydrazine
Alkaline (pH 12)Acetylhydrazine, CO₂

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazinecarboxamide derivatives exhibit diverse structural and functional properties depending on substituents. Below is a detailed comparison of 2-(2-hydroxyacetyl)-N-methylhydrazinecarboxamide with related compounds:

Structural and Crystallographic Features

Compound Name Key Substituents Molecular Weight (g/mol) Crystal System Hydrogen-Bonding Interactions Reference
This compound Methyl, hydroxyacetyl ~161* Not reported Likely O–H⋯N and N–H⋯O interactions
2-Hydroxy-N-methylacetohydrazide Methyl, hydroxyacetyl 133.12 Monoclinic (P2₁/c) O–H⋯O, N–H⋯O (Hirshfeld surface analysis)
(2E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide Phenyl, methoxy, hydroxy 315.33 Monoclinic (P2₁/c) O–H⋯O, N–H⋯O, C–H⋯π interactions
2-(Cyclohexylcarbonyl)-N-phenylhydrazinecarbothioamide Cyclohexyl, phenyl, thioamide (C=S) 277.39 Not reported S–H⋯N interactions (inferred)

*Calculated based on formula C₅H₁₁N₃O₃.

  • Replacing the carboxamide (-CONH₂) with a thioamide (-CSNH₂) in 2-(cyclohexylcarbonyl)-N-phenylhydrazinecarbothioamide reduces polarity and alters binding interactions .

Physicochemical Properties

Property This compound 2-Hydroxy-N-methylacetohydrazide (2E)-Hydrazinecarboxamide
Solubility Moderate in polar solvents (e.g., ethanol) High in DMSO, acetic acid Low in water, high in DMF
Melting Point Not reported 160–165°C (decomposes) 198–200°C
Stability Likely hygroscopic due to hydroxy group Stable under inert atmosphere Sensitive to light/oxidation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-hydroxyacetyl)-N-methylhydrazinecarboxamide
Reactant of Route 2
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2-(2-hydroxyacetyl)-N-methylhydrazinecarboxamide

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